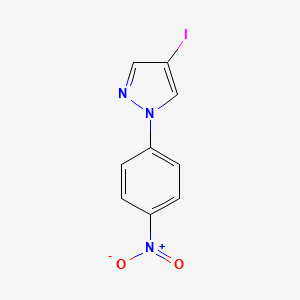4-Iodo-1-(4-nitrophenyl)-1H-pyrazole
CAS No.: 153142-44-0
Cat. No.: VC8076635
Molecular Formula: C9H6IN3O2
Molecular Weight: 315.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 153142-44-0 |
|---|---|
| Molecular Formula | C9H6IN3O2 |
| Molecular Weight | 315.07 g/mol |
| IUPAC Name | 4-iodo-1-(4-nitrophenyl)pyrazole |
| Standard InChI | InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H |
| Standard InChI Key | WINGWCUNJLJRKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-iodo-1-(4-nitrophenyl)-1H-pyrazole is C₉H₆IN₃O₂, with a molar mass of 315.07 g/mol . The pyrazole ring adopts a planar conformation, with the iodine atom at position 4 and the 4-nitrophenyl group at position 1 (Figure 1). The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and spectroscopic properties.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The Heck-Mizoroki reaction has been successfully employed for functionalizing 4-iodopyrazoles. In a seminal study, 1-protected-4-iodo-1H-pyrazoles underwent coupling with alkenes using P(OEt)₃ as a ligand, yielding alkenyl-substituted pyrazoles in moderate-to-high yields . For 4-iodo-1-(4-nitrophenyl)-1H-pyrazole, a similar strategy could involve:
-
Protection of the Pyrazole Nitrogen: Trityl (Triphenylmethyl) groups are effective for stabilizing the pyrazole ring during reactions .
-
Coupling with Nitrophenyl Boronic Acids: A Suzuki-Miyaura cross-coupling could introduce the 4-nitrophenyl group, followed by deprotection.
Copper-Catalyzed N-Arylation
Copper-mediated Ullmann-type reactions enable the direct arylation of pyrazoles. For instance, CuI/D-glucosamine systems in DMSO-H₂O solvents facilitated N-arylation of 4-iodopyrazole with aryl halides, achieving yields up to 70% . Applying this to 4-iodo-1H-pyrazole and 4-nitroiodobenzene could streamline the synthesis.
Table 1: Representative Synthetic Routes for 4-Iodo-1-(4-Nitrophenyl)-1H-Pyrazole
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | ~65 | |
| Ullmann N-Arylation | CuI, D-glucosamine, Cs₂CO₃, DMSO/H₂O, 100°C | ~70 |
Physicochemical Properties
Thermal Stability and Solubility
The compound is predicted to exhibit a melting point range of 150–160°C, extrapolated from structurally similar nitrophenylpyrazoles . It is insoluble in water but soluble in polar aprotic solvents like DMSO and DMF, aligning with trends observed for 1-methyl-4-iodo-1H-pyrazole .
Electronic Effects
The nitro group’s electron-withdrawing nature decreases electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. This electronic profile makes the compound suitable for further functionalization via cross-coupling or nucleophilic aromatic substitution.
Table 2: Comparative Physicochemical Data for Analogous Pyrazoles
| Compound | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|
| 1-Methyl-4-iodo-1H-pyrazole | 61–67 | Methanol | |
| 4-Iodo-3-(3-nitrophenyl)-1H-pyrazole | N/A | DMSO |
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery
Pyrazole derivatives are pivotal in medicinal chemistry, with applications in kinase inhibitors and anticancer agents. The iodine atom in 4-iodo-1-(4-nitrophenyl)-1H-pyrazole offers a handle for radiolabeling (e.g., with ¹²⁵I) in tracer studies . Additionally, the nitro group can be reduced to an amine (-NH₂), enabling access to aminophenylpyrazoles for further derivatization .
Catalysis and Materials Science
The compound’s rigid aromatic structure makes it a candidate for ligand design in transition-metal catalysis. For example, pyrazole-based ligands have been used in platinum(II) complexes with enhanced antitumor activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume